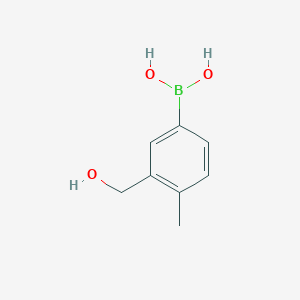(3-(Hydroxymethyl)-4-methylphenyl)boronic acid
CAS No.: 1451391-54-0
Cat. No.: VC2656466
Molecular Formula: C8H11BO3
Molecular Weight: 165.98 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1451391-54-0 |
|---|---|
| Molecular Formula | C8H11BO3 |
| Molecular Weight | 165.98 g/mol |
| IUPAC Name | [3-(hydroxymethyl)-4-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3 |
| Standard InChI Key | FWRHGZABAOAWSQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C)CO)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)C)CO)(O)O |
Physical and Chemical Properties
Physical Characteristics
(3-(Hydroxymethyl)-4-methylphenyl)boronic acid typically presents as a white to off-white solid at room temperature. This crystalline material shares the general physical properties of other arylboronic acids while possessing unique characteristics due to its specific substitution pattern .
Solubility Profile
The compound demonstrates good solubility in polar solvents such as water and alcohols. This solubility profile is facilitated by the presence of both the boronic acid group and the hydroxymethyl substituent, which can form hydrogen bonds with polar solvent molecules. These solubility characteristics make the compound particularly suitable for reactions conducted in aqueous or alcohol-based media .
Structural Features and Reactivity
The boronic acid functional group in (3-(Hydroxymethyl)-4-methylphenyl)boronic acid is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical transformations. The hydroxymethyl group at the 3-position provides an additional reactive site, potentially enhancing the compound's versatility in synthesis. The methyl group at the 4-position influences the electronic properties of the phenyl ring, potentially affecting its reactivity patterns and regioselectivity in chemical reactions .
Table 1: Key Structural and Physical Properties of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid
| Property | Description |
|---|---|
| CAS Number | 1451391-54-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and alcohols |
| Key Functional Groups | Boronic acid, hydroxymethyl, methyl |
| Position of Substitution | Hydroxymethyl at 3-position, methyl at 4-position |
Chemical Applications
Role in Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety in (3-(Hydroxymethyl)-4-methylphenyl)boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. In these reactions, the boronic acid typically couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond. The hydroxymethyl and methyl substituents on the phenyl ring may influence the reactivity and selectivity of these coupling reactions .
Table 2: Key Components of Suzuki-Miyaura Cross-Coupling with (3-(Hydroxymethyl)-4-methylphenyl)boronic acid
| Component | Role | Example |
|---|---|---|
| (3-(Hydroxymethyl)-4-methylphenyl)boronic acid | Organoboron source | Provides the aryl group for coupling |
| Aryl/Vinyl halide | Electrophilic partner | Bromobenzene, iodobenzene |
| Palladium catalyst | Catalyzes the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Water, THF, dioxane |
Other Synthetic Applications
Beyond Suzuki-Miyaura couplings, (3-(Hydroxymethyl)-4-methylphenyl)boronic acid can participate in various other transformations. These may include Chan-Lam coupling, which involves the copper-catalyzed coupling of boronic acids with amines, phenols, or heteroarenes to form C-N, C-O, or C-S bonds. Additionally, the hydroxymethyl group provides an opportunity for further functionalization, expanding the utility of this compound in multi-step synthesis processes .
The presence of both boronic acid and hydroxymethyl functional groups creates possibilities for selective reactions, where one functional group can be modified while preserving the other. This characteristic makes the compound valuable in the synthesis of complex molecules requiring precise control over functional group transformations.
Biological Relevance
Implications in Medicinal Chemistry
The stability and reactivity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, which can be influenced by pH and the presence of other functional groups, are crucial considerations for its potential therapeutic applications. In medicinal chemistry, boronic acids have been explored as enzyme inhibitors, particularly of serine proteases and other enzymes with nucleophilic residues in their active sites .
Table 3: Potential Biological Applications of Boronic Acids Like (3-(Hydroxymethyl)-4-methylphenyl)boronic acid
| Application Area | Mechanism | Potential Relevance |
|---|---|---|
| Enzyme Inhibition | Formation of reversible covalent bonds with active site residues | May interact with serine proteases or other enzymes |
| Antimicrobial Agents | Interaction with bacterial cell components | Possible activity against bacterial pathogens |
| Anticancer Agents | Inhibition of cellular processes or targeted protein interactions | Potential for development as anticancer therapeutics |
| Sugar Sensing | Reversible binding with diol-containing biomolecules | Possible applications in diagnostic technologies |
| Product Reference | Quantity | Price (€) |
|---|---|---|
| IN-DA001KLX | 100mg | 29.00 |
| 250mg | 39.00 | |
| 1g | 73.00 | |
| 5g | 195.00 | |
| 54-OR908364 | 100mg | 32.00 |
| 250mg | 67.00 | |
| 1g | 98.00 | |
| 5g | 416.00 | |
| 25g | 1,497.00 | |
| 100g | 5,982.00 | |
| 10-F437301 | 1g | 54.00 |
| 5g | 238.00 | |
| 10g | 394.00 | |
| 25g | 941.00 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume